2,2'-Methylenebis(3-tert-butylphenol)
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Overview
Description
2,2’-Methylenebis(3-tert-butylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . Its chemical formula is C₂₃H₃₂O₂, and it is known for its effectiveness in preventing the degradation of materials due to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-tert-butylphenol) typically involves the reaction of 3-tert-butylphenol with formaldehyde under acidic conditions . The reaction proceeds through a condensation mechanism, forming the methylene bridge between two phenolic units .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(3-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,2’-Methylenebis(3-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis(3-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This prevents the oxidative degradation of materials. The compound interacts with molecular targets such as reactive oxygen species, inhibiting their harmful effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
2,2’-Methylenebis(3-tert-butylphenol) is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications .
Properties
CAS No. |
142281-96-7 |
---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-tert-butyl-2-[(2-tert-butyl-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-9-7-11-18(22)14(16)13-15-17(21(4,5)6)10-8-12-19(15)23/h7-12,22-23H,13H2,1-6H3 |
InChI Key |
KAUYPCYFIGVBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)CC2=C(C=CC=C2O)C(C)(C)C |
Origin of Product |
United States |
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